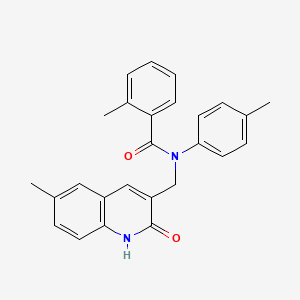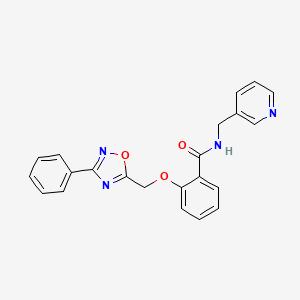
N-(4-bromophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, commonly known as BMS-986142, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes and plays a crucial role in the signaling pathways of numerous cytokines. BMS-986142 is a promising drug candidate for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Wirkmechanismus
BMS-986142 selectively inhibits the TYK2 enzyme, which plays a crucial role in the signaling pathways of numerous cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986142 can reduce the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and Physiological Effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17A, IL-22, and IFN-γ, in preclinical models of autoimmune diseases. BMS-986142 has also been shown to reduce the infiltration of immune cells into affected tissues, such as skin and joints, in preclinical models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986142 is a promising drug candidate for the treatment of autoimmune diseases, but there are some limitations to its use in lab experiments. BMS-986142 is a small molecule inhibitor that targets the TYK2 enzyme, which is involved in the signaling pathways of numerous cytokines. This makes it difficult to determine the specific effects of BMS-986142 on individual cytokines. Additionally, BMS-986142 has not been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of BMS-986142. One direction is to further investigate the mechanism of action of BMS-986142 and its effects on individual cytokines. Another direction is to test the efficacy and safety of BMS-986142 in clinical trials for the treatment of autoimmune diseases. Additionally, BMS-986142 could be tested in preclinical models of other diseases, such as cancer, where the TYK2 enzyme is also involved in signaling pathways.
Synthesemethoden
BMS-986142 can be synthesized using a multi-step process. The first step involves the reaction of 4-bromoaniline with 4-methoxybenzenesulfonyl chloride to produce N-(4-bromophenyl)-4-methoxybenzenesulfonamide. The second step involves the reaction of N-(4-bromophenyl)-4-methoxybenzenesulfonamide with N-methylglycine ethyl ester hydrochloride to produce N-(4-bromophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide.
Wissenschaftliche Forschungsanwendungen
BMS-986142 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986142 was shown to significantly reduce skin inflammation and improve skin pathology. In a rat model of rheumatoid arthritis, BMS-986142 was shown to reduce joint inflammation and bone erosion. These studies demonstrate the potential of BMS-986142 as a therapeutic agent for autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-20(27(22,23)15-6-4-14(24-2)5-7-15)11-18(21)19-10-13-3-8-16-17(9-13)26-12-25-16/h3-9H,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEALMQHUJBQUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
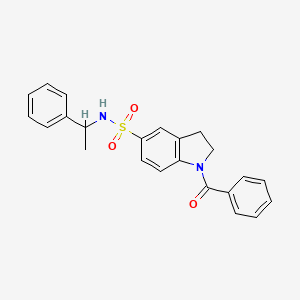
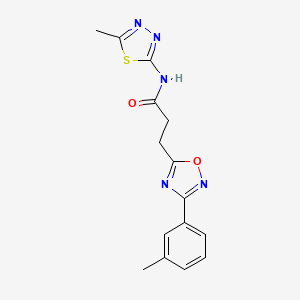
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7707108.png)

![3-(3-methoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707118.png)
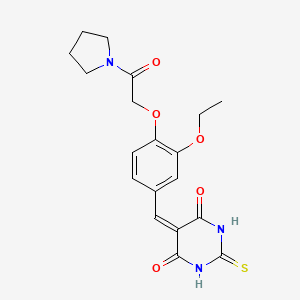
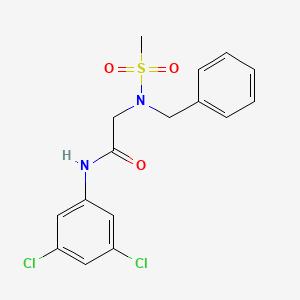
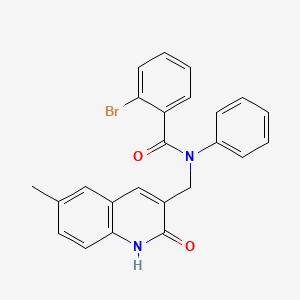
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)
